

1-(4-Ethynylphenyl)piperidine CAS number 41876-66-8 properties

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Compound of Interest

Compound Name: **1-(4-Ethynylphenyl)piperidine**

Cat. No.: **B1357115**

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An In-depth Technical Guide to **1-(4-Ethynylphenyl)piperidine** (CAS: 41876-66-8)

Introduction

1-(4-Ethynylphenyl)piperidine is a disubstituted aromatic compound featuring a piperidine ring and a terminal alkyne (ethynyl group) attached to a central benzene ring. Its unique structure makes it a valuable building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. The piperidine moiety is a common scaffold in numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability.^{[1][2][3]} The presence of the reactive ethynyl group allows for a wide range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling reactions, enabling its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

1-(4-Ethynylphenyl)piperidine is typically a colorless to pale yellow liquid or solid, depending on its purity.^[4] Its core structure consists of a piperidine ring N-substituted onto a phenylacetylene backbone.

Property	Value	Source
CAS Number	41876-66-8	[5]
Molecular Formula	C ₁₃ H ₁₅ N	[5]
Molecular Weight	185.27 g/mol	[5]
Appearance	Colorless to pale yellow liquid or solid	[4]
InChI	InChI=1S/C13H15N/c1-2-12-6-8-13(9-7-12)14-10-4-3-5-11-14/h1,6-9H,3-5,10-11H2	[4] [6]
InChIKey	HSVTWKBBVMEXGW- UHFFFAOYSA-N	[6]
SMILES	C#CC1=CC=C(C=C1)N2CCC CC2	[4] [6]
Predicted XlogP	3.2	[6]
Monoisotopic Mass	185.12045 Da	[6]

Spectroscopic Profile

While a complete set of experimentally verified spectra for this specific compound is not readily available in public databases, a characteristic profile can be predicted based on its structural components and data from analogous compounds.

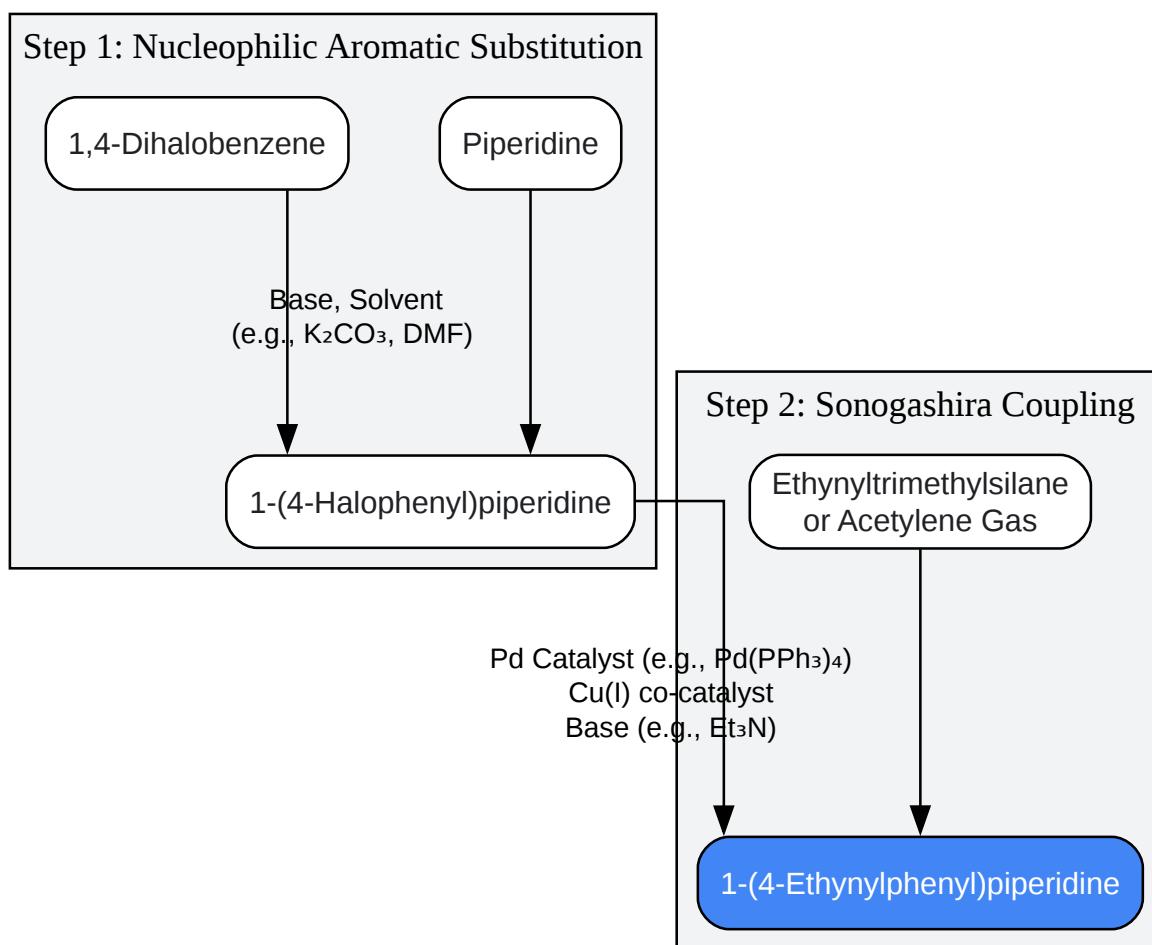
- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each part of the molecule.
 - Ethynyl Proton (-C≡C-H): A sharp singlet typically appears in the range of δ 3.0-3.5 ppm.
 - Aromatic Protons (-C₆H₄-): The para-substituted phenyl ring will exhibit an AA'BB' system, presenting as two distinct doublets. The protons ortho to the piperidine group are expected around δ 6.8-7.0 ppm, while the protons ortho to the ethynyl group would appear further downfield, around δ 7.3-7.5 ppm.

- Piperidine Protons (-C₅H₁₀N-): The protons on the carbons adjacent to the nitrogen (α -protons) will appear as a multiplet around δ 3.1-3.3 ppm. The remaining protons on the piperidine ring (β - and γ -protons) will appear as multiplets in the upfield region of δ 1.5-1.9 ppm.[7]
- ¹³C NMR Spectroscopy: The carbon spectrum will show signals corresponding to the alkyne, aromatic, and aliphatic carbons.
- Ethynyl Carbons (-C≡C-): Two signals are expected, with the terminal carbon appearing around δ 75-80 ppm and the internal carbon (attached to the phenyl ring) around δ 80-85 ppm.
- Aromatic Carbons (-C₆H₄-): Four signals are expected for the para-substituted ring, typically in the range of δ 115-150 ppm.
- Piperidine Carbons (-C₅H₁₀N-): The α -carbons are expected around δ 50-55 ppm, with the other carbons appearing further upfield around δ 24-27 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.
 - ≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹.
 - C≡C Stretch: A weak to medium band in the range of 2100-2150 cm⁻¹.
 - Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
 - Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.
 - C-N Stretch: A band in the region of 1150-1250 cm⁻¹.
- Mass Spectrometry (MS):
 - Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 185.12.
 - Predicted Fragments: Common fragmentation patterns would likely involve the loss of the ethynyl group or fragmentation of the piperidine ring.

Synthesis and Reactivity

Synthetic Pathways

The most common approach to synthesizing **1-(4-Ethynylphenyl)piperidine** involves a two-step process: first, the formation of a halogenated phenylpiperidine intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.



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Caption: General synthetic workflow for **1-(4-Ethynylphenyl)piperidine**.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is a representative example based on standard Sonogashira coupling procedures.^[8]

Step 1: Synthesis of 1-(4-bromophenyl)piperidine

- To a solution of 1,4-dibromobenzene (1.0 eq) in a suitable solvent such as DMF or sulfolane, add piperidine (1.1 eq) and a base like potassium carbonate (2.0 eq) or potassium tert-butoxide.^[9]
- Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)piperidine.

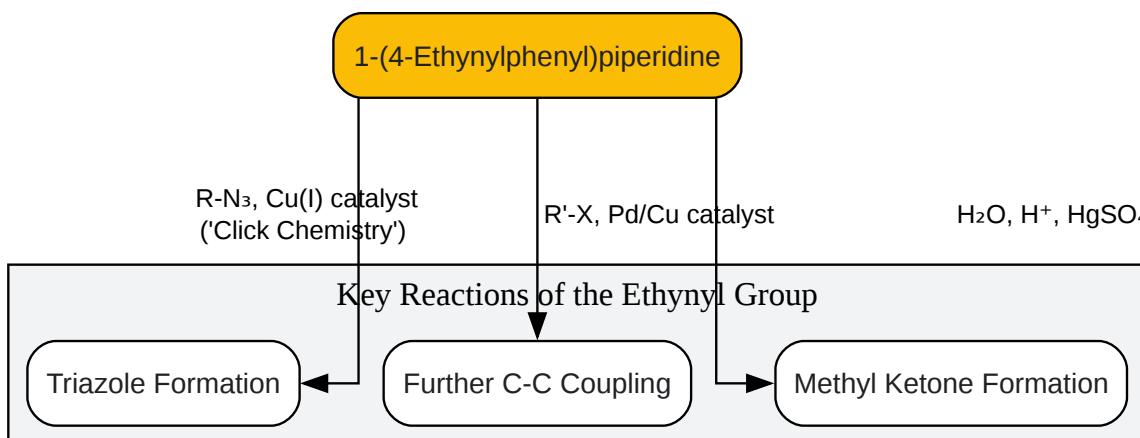
Step 2: Synthesis of **1-(4-Ethynylphenyl)piperidine**

- In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(4-bromophenyl)piperidine (1.0 eq) in a solvent mixture of toluene and triethylamine (e.g., 2:1 ratio).
- Add a palladium catalyst such as $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02-0.05 eq) and a copper(I) co-catalyst like CuI (0.04-0.10 eq).
- Bubble acetylene gas through the solution or add ethynyltrimethylsilane (1.2 eq). If using the silyl-protected alkyne, a subsequent deprotection step with a base (e.g., K_2CO_3 in methanol) will be required.
- Heat the mixture to 50-70 °C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

- Cool the reaction, filter through a pad of Celite to remove the catalysts, and concentrate the filtrate.
- Purify the residue by column chromatography on silica gel to obtain **1-(4-Ethynylphenyl)piperidine**.

Reactivity

The chemical reactivity of **1-(4-Ethynylphenyl)piperidine** is dominated by its terminal alkyne functionality, making it a versatile synthon.



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Caption: Key reaction pathways for **1-(4-Ethynylphenyl)piperidine**.

Applications in Research and Development

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2][3][10] **1-(4-Ethynylphenyl)piperidine** serves as a key intermediate for synthesizing novel therapeutic agents.

- Medicinal Chemistry: The compound is used as a scaffold to develop inhibitors for various biological targets. For instance, piperidine derivatives have been investigated for their potential as anticancer, anti-Alzheimer, antiviral, and analgesic agents.[1][11][12] The ethynyl

group provides a convenient handle to attach these scaffolds to other molecules or pharmacophores via stable triazole linkages.

- **Organic Synthesis:** It serves as a building block for creating complex heterocyclic systems and functionalized aromatic compounds.[4]
- **Materials Science:** The terminal alkyne allows for its use in the synthesis of functional polymers and organic materials through polymerization or surface modification reactions.

Safety and Handling

While specific toxicity data for **1-(4-ethynylphenyl)piperidine** is not extensively documented, its structure suggests that it should be handled with care in a laboratory setting. The piperidine moiety itself is classified as a hazardous substance.

- **General Hazards:** The compound is listed as an irritant.[5] Based on the properties of piperidine, it should be considered potentially harmful if swallowed, toxic in contact with skin, and may cause skin/eye irritation.[13][14][15]
- **Handling Precautions:**
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]
 - Avoid inhalation of vapors and direct contact with skin and eyes.
 - Keep away from heat, sparks, and open flames.[15]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

1-(4-Ethynylphenyl)piperidine (CAS 41876-66-8) is a compound of significant interest due to its hybrid structure, which combines the pharmacologically relevant piperidine scaffold with the synthetically versatile ethynyl group. Its predictable reactivity and utility as a molecular building block make it a valuable tool for researchers in drug discovery, organic synthesis, and materials

science. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development endeavors.

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